Dibutylzirconocene dichloride

Description

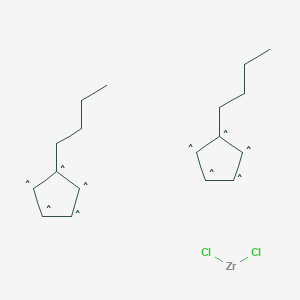

Structure

2D Structure

Properties

Molecular Formula |

C18H26Cl2Zr |

|---|---|

Molecular Weight |

404.5 g/mol |

InChI |

InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

KZUKCLOWAMFDDB-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dibutylzirconocene Dichloride and Its Derivatives

Direct Synthesis Approaches

The primary route to substituted zirconocene (B1252598) dichlorides like the dibutyl analogue involves the reaction of a zirconium(IV) source with a suitable substituted cyclopentadienyl (B1206354) precursor.

Reactions involving Zirconium(IV) Chloride and Substituted Cyclopentadienides

The most common direct synthesis of bis(n-butylcyclopentadienyl)zirconium dichloride involves a salt metathesis reaction. This process begins with the preparation of the n-butylcyclopentadienyl anion. Typically, n-butylcyclopentadiene is treated with a strong base, such as n-butyllithium, to deprotonate the cyclopentadienyl ring and form n-butylcyclopentadienyl lithium. trea.comthieme-connect.de This lithium salt is then reacted with zirconium(IV) chloride (ZrCl₄) in a 2:1 stoichiometric ratio. researchgate.netresearchgate.net

The reaction is generally carried out under an inert atmosphere to prevent the degradation of the air- and moisture-sensitive organometallic reagents and products. The two n-butylcyclopentadienyl ligands displace two chloride ions on the zirconium center to form the final "sandwich" compound. soton.ac.uk An alternative to using pre-formed lithium cyclopentadienides is the fulvene (B1219640) method, where a fulvene is reacted with a dialkylzirconium dichloride, which itself can be generated from ZrCl₄ and an alkyllithium reagent. acs.org

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| n-Butylcyclopentadienyl lithium | Zirconium(IV) chloride | Bis(n-butylcyclopentadienyl)zirconium dichloride | Inert atmosphere, stoichiometric control (2:1) |

| n-Butylcyclopentadiene | n-Butyllithium | n-Butylcyclopentadienyl lithium | Anhydrous solvent, low temperature |

| Fulvene | Dialkylzirconium dichloride | Substituted zirconocene dichloride | Alkene displacement |

Role of Solvent Systems in Reaction Outcomes

The choice of solvent is critical for the success of the synthesis, influencing reaction rates, yields, and the solubility of intermediates and products. Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are frequently employed for the deprotonation of n-butylcyclopentadiene. thieme-connect.degoogle.com THF is particularly effective as it can solvate the lithium cation of the n-butylcyclopentadienyl lithium intermediate, enhancing its reactivity. trea.comthieme-connect.de

The subsequent reaction with zirconium(IV) chloride is often performed in hydrocarbon solvents like hexane (B92381) or toluene, or in THF. trea.comacs.orgchemicalbook.com The use of a non-coordinating hydrocarbon solvent can facilitate the precipitation of the product, simplifying its isolation. For instance, a detailed synthesis describes chilling a THF solution of n-butylcyclopentadiene, adding n-butyllithium in hexane, and then adding ZrCl₄ to produce the desired product. trea.com The final product, bis(n-butylcyclopentadienyl)zirconium(IV) dichloride, exhibits good solubility in common organic solvents such as toluene. samaterials.comchemicalbook.com The solvent system can also impact the catalytic activity of the resulting zirconocene in polymerization reactions. researchgate.net

Reduction-Based Synthetic Pathways

While direct synthesis yields the dichloride species, related pathways are used to generate important derivatives, such as dialkylzirconocenes. These derivatives are often generated in situ for subsequent reactions.

Synthesis from Zirconocene Derivatives via Reduction

A key derivative, dibutylzirconocene, is synthesized from zirconocene dichloride (Cp₂ZrCl₂), not the other way around. This process involves the replacement of the two chloride ligands with butyl groups. While formally a substitution, the resulting dialkylzirconocene is thermally unstable and can act as a source of a "zirconocene" equivalent, Cp₂Zr(II), which is a reduced form of the metal center. This "zirconocene" equivalent is highly useful in organic synthesis, for example, in the cyclization of dienes and enynes.

Utilization of Alkyl Lithium Reagents in Synthesis

Alkyl lithium reagents are central to the synthesis of dialkylzirconocene derivatives. Specifically, the reaction of zirconocene dichloride (Cp₂ZrCl₂) with two equivalents of an alkyllithium, such as n-butyllithium (n-BuLi), yields the corresponding dialkylzirconocene. This reaction is typically performed at low temperatures (e.g., -78 °C) in a solvent like THF. acs.org The resulting dibutylzirconocene is a thermally unstable species that readily undergoes decomposition. acs.org This reactivity makes it a convenient reagent for generating other synthetically useful zirconium complexes.

| Starting Material | Reagent | Product (Derivative) | Typical Solvent |

| Zirconocene dichloride (Cp₂ZrCl₂) | n-Butyllithium (2 equiv.) | Dibutylzirconocene (Cp₂ZrBu₂) | Tetrahydrofuran (THF) |

Advanced Synthetic Techniques for Analogues and Precursors

The versatility of zirconocene chemistry stems from the ability to modify the cyclopentadienyl (Cp) ligands, leading to a vast library of analogues with tailored electronic and steric properties.

The synthesis of these analogues begins with the preparation of substituted cyclopentadiene (B3395910) precursors. For example, ligands with fluorenylalkyl or silyl (B83357) substituents can be synthesized and subsequently reacted with a zirconium source to form novel zirconocene dichloride complexes. researchgate.net Similarly, indenyl ligands, which are benzo-fused cyclopentadienyl systems, can be substituted and used to create more rigid and sterically demanding zirconocene analogues. researchgate.netrsc.org

Advanced synthetic strategies can build upon these fundamental reactions. For instance, the fulvene method provides a route to unbridged zirconocene dichlorides with specific substituents without needing to isolate the ligand precursor first. researchgate.netresearchgate.net Chiral ligands can also be incorporated to synthesize enantiomerically pure zirconocene complexes, which are valuable in asymmetric catalysis. soton.ac.uk These techniques allow for the fine-tuning of the catalyst structure to control polymer properties or to achieve high selectivity in complex organic transformations.

Catalytic Activity and Polymerization Applications

Olefin Polymerization Catalysis

The primary application of dibutylzirconocene dichloride is as a catalyst precursor in the polymerization of olefins. When activated, it forms highly reactive cationic species that can readily polymerize monomers like ethylene (B1197577) and copolymerize them with various alpha-olefins. researchgate.netazom.com

The polymerization of ethylene using the this compound/MAO system proceeds through a series of key mechanistic steps: initiation, propagation, and termination. The process begins with the activation of the zirconocene (B1252598) precursor by a cocatalyst, most notably methylaluminoxane (B55162) (MAO), which generates a zirconocene methyl cation. nih.gov This cationic active site is the catalytically active species.

The main stages of the mechanism are:

Initiation : The cationic catalyst initiates the polymerization by inserting the first ethylene monomer into the zirconium-methyl bond.

Propagation : Subsequent ethylene molecules rapidly and sequentially insert into the zirconium-carbon bond of the growing polymer chain. This step repeats, leading to the formation of long polyethylene (B3416737) chains.

Termination : The growth of a polymer chain is concluded through various chain transfer reactions. This can occur via β-hydride elimination, which forms a vinyl-terminated polymer chain and a zirconium-hydride species, or by chain transfer to the aluminum cocatalyst. These termination events free the catalytic site to initiate a new polymer chain.

This compound is an effective catalyst for the copolymerization of ethylene with alpha-olefins such as 1-hexene (B165129) and 1-octene (B94956), producing linear low-density polyethylene (LLDPE). researchgate.net The introduction of a comonomer like 1-hexene has been shown to produce a positive comonomer effect, enhancing the catalytic activity compared to ethylene homopolymerization. researchgate.net

Studies comparing the copolymerization of ethylene with 1-hexene versus 1-octene have shown that the system affords better activity with 1-hexene, which is attributed to the easier insertion of the shorter chain comonomer. researchgate.net However, while 1-hexene copolymers exhibited higher molecular weights than those made with 1-octene, no significant differences in melting temperature or crystallinity were observed between the copolymers produced with these two comonomers. researchgate.net The catalyst system has been found to be inactive for the homopolymerization of 1-hexene but becomes active upon the introduction of ethylene. researchgate.net

The performance of this compound in ethylene polymerization is highly dependent on various reaction conditions. Key factors include the polymerization temperature and the molar ratio of the cocatalyst (MAO) to the zirconium catalyst (Al/Zr ratio).

Effect of Temperature: For the homogeneous (unsupported) this compound catalyst system, activity increases with temperature, reaching a peak at 333 K (60 °C). azom.com Further increases in temperature lead to a decrease in activity, which can be attributed to catalyst deactivation at higher temperatures. azom.com When supported on silica (B1680970), the catalyst also shows maximum activity at 333 K, although the variation is less pronounced than in the homogeneous system. azom.com

Effect of Al/Zr Ratio: The concentration of MAO relative to the zirconocene is critical. At very low Al/Zr ratios (e.g., 100), catalytic activity is extremely low because a sufficient concentration of the cocatalyst is needed to form the active species. azom.com The activity increases sharply as the Al/Zr ratio is raised to 2000. The highest catalytic activities are typically achieved at Al/Zr ratios between 2000 and 3000. azom.com

Effect of Support: The nature of the support material also plays a significant role. When the catalyst is supported, its activity is generally lower than in a homogeneous system. researchgate.net For instance, the activity of this compound on a silica support can be almost four times lower than the corresponding homogeneous system. researchgate.net However, the choice of support material matters; catalysts supported on silica-alumina have demonstrated higher polymerization activity than those on silica. urjc.esresearchgate.net Furthermore, the dehydroxylation temperature of a silica support has been shown to affect zirconium loading and catalytic activity, with higher temperatures leading to an increased number of active sites. rsc.org

Table 1: Effect of Polymerization Temperature on Catalytic Activity of (nBuCp)₂ZrCl₂ (Data sourced from a 2006 study on homogeneous and supported catalysts) azom.com

| Catalyst System | Temperature (K) | Catalytic Activity (kg PE / (mol Zr * h)) |

| Homogeneous | 318 | 10,000 |

| Homogeneous | 333 | 25,000 |

| Homogeneous | 348 | 15,000 |

| Supported on SiO₂ | 318 | 4,000 |

| Supported on SiO₂ | 333 | 5,000 |

| Supported on SiO₂ | 348 | 4,500 |

The stereochemistry of the polymer is determined by the ligand framework of the catalyst. This compound is an achiral metallocene with C₂ᵥ symmetry. Due to this lack of chirality, it is not capable of producing stereoregular polymers like isotactic or syndiotactic polypropylene (B1209903) from propylene (B89431) monomer. Polymerization of propylene with this type of aspecific catalyst results in atactic polypropylene, where the methyl groups are randomly arranged along the polymer backbone.

While it is not stereospecific, the catalyst is highly regiospecific. acs.org During propylene polymerization, this means that the monomer insertion is consistently in a 1,2-fashion (primary insertion), with very few instances of 2,1-insertion (secondary insertion). acs.org This high regioselectivity is a common feature of zirconocene-based catalysts.

Factors Influencing Polymerization Efficiency and Selectivity

Catalyst Activation and Co-catalyst Systems

The transformation of the neutral and stable this compound precatalyst into a catalytically active species requires interaction with a co-catalyst, or activator.

Methylaluminoxane (MAO) is the most common and effective activator for this compound. nih.govgoogle.com The activation process is complex and involves multiple functions performed by MAO. google.com

The primary steps are:

Alkylation : MAO first alkylates the zirconocene, replacing one or both chloride ligands with methyl groups to form a mono- or dimethylated zirconocene species. nih.govd-nb.info

Ionization : Subsequently, MAO abstracts a methyl group or a chloride ligand from the alkylated intermediate. d-nb.info This generates a coordinatively unsaturated, 14-electron cationic zirconium complex, [ (nBuCp)₂ZrMe ]⁺. azom.comd-nb.info This cationic species is the active site for polymerization.

Ion Pair Formation : The resulting cationic metallocene is stabilized by a large, weakly coordinating anion derived from MAO, forming an ion pair. d-nb.info

Electrospray ionization mass spectrometry (ESI-MS) studies on the activation of this compound with MAO have identified key species in this process. At low Al:Zr ratios, the formation of dinuclear zirconium complexes can occur, which may lead to catalyst deactivation. d-nb.info Both active species, such as [BuCp₂ZrMe₂AlMe₂]⁺, and deactivated complexes have been detected in studies involving MAO-supported this compound. d-nb.info

Formation of Active Species and Ion-Pair Intermediates

The transformation of the stable precatalyst, this compound, into a highly reactive species for olefin polymerization is a critical activation step. This process is typically initiated by a cocatalyst, leading to the formation of a cationic organometallic zirconium species, which is the active site for the polymerization reaction. nih.gov The activation process converts the neutral dichloride complex into a cationic alkylzirconocene species through a series of reactions involving alkylation and abstraction of an anionic ligand.

A common method involves reacting this compound with an aluminum co-catalyst, such as triisobutylaluminum (B85569) (AliBu3), often on a support like alumina (B75360) (Al2O3). nih.gov This interaction is complex, involving a network of reactions that ultimately generate the catalytically active species. nih.gov Research on a ternary system of 1,1′-dibutylzirconocene dichloride/triisobutylaluminum/Al2O3 has shown that this leads to the formation of catalytically active [Cpb2Zr-H][H-AlOx] ion pairs on the passivated alumina surface. nih.gov

The activation generally proceeds in two main steps:

Ion-Pair Formation : The zirconocene precatalyst reacts with a cocatalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) or those derived from methylaluminoxane (MAO), to form an ion pair. mdpi.comnih.gov This results in a cationic zirconocene center and a non-coordinating or weakly coordinating counteranion. nih.gov

Ion-Pair Separation : The formed ion pair can exist as a tight or contact ion pair (CIP), where the cation and anion are in close proximity, or as a solvent-separated ion pair (SSIP), where they are further apart. nih.gov The degree of separation influences the catalyst's activity. nih.gov

However, the nature of the active intermediate is a subject of detailed study. Some research suggests that fully solvent-separated, "anion-free" alkyl zirconocene cations may not be the primary reactive intermediates in these systems. uni-konstanz.deresearchgate.net Instead, evidence points towards anion exchange occurring through higher-order structures, such as ion quadruples or other ionic aggregates. uni-konstanz.deresearchgate.net These findings imply that the counteranion remains in the vicinity of the cationic zirconium center, influencing its reactivity throughout the polymerization process. uni-konstanz.de During polymerization, other species like zirconocene-η3-allyl cations can also form, which are generally considered to be products of catalyst deactivation rather than active intermediates. mdpi.com

| Species | Role | Description | Reference |

|---|---|---|---|

| This compound | Precatalyst | The stable, initial zirconium complex before activation. | nih.gov |

| Triisobutylaluminum (AliBu3) / MAO | Cocatalyst/Activator | Reacts with the precatalyst to alkylate the zirconium center and abstract a chloride ligand, generating the active cationic species. | nih.govmdpi.com |

| Cationic Zirconocene Species ([Cpb2Zr-R]+) | Active Catalyst | The electrophilic species that coordinates and inserts olefin monomers to grow the polymer chain. A specific example is the [Cpb2Zr-H]+ hydride. | nih.govnih.gov |

| Non-coordinating Anion (e.g., [MeB(C6F5)3]-) | Counterion | Stabilizes the positive charge of the active catalyst while being weakly coordinated, allowing space for the monomer to approach the metal center. | nih.govuni-konstanz.de |

| Contact Ion Pair (CIP) | Intermediate | An intermediate state where the cationic catalyst and the anionic counterion are closely associated. | nih.gov |

| Ion Quadruples/Aggregates | Proposed Intermediate | Higher ionic aggregates proposed as the likely intermediates for anion exchange, rather than fully dissociated ions. | uni-konstanz.deresearchgate.net |

Role of Bridging Ligands in Catalytic Cycles

A bridging ligand is a ligand that connects two or more atoms, typically metal ions. wikipedia.org In the context of metallocene catalysis, bridging ligands play a crucial role in defining the geometry and rigidity of the catalyst, which in turn significantly influences its catalytic performance. wikipedia.orgtaylorandfrancis.comrsc.org These ligands link the two cyclopentadienyl (B1206354) rings in what are known as ansa-metallocenes. researchgate.net

This compound is an unbridged metallocene, meaning its two butylcyclopentadienyl ligands are not covalently linked. This allows for free rotation of the cyclopentadienyl rings. In contrast, bridged catalysts, or ansa-metallocenes, have a structural bridge (e.g., -CH2CH2- or -Si(CH3)2-) that locks the rings into a specific conformation. This structural rigidity has profound effects on the catalytic cycle:

Stereoselectivity : The primary role of the bridging ligand is to control the stereochemistry of the polymer. The fixed geometry of the ligand framework dictates how the incoming monomer can orient itself before insertion into the polymer chain. This control is essential for producing stereoregular polymers like isotactic or syndiotactic polypropylene. Unbridged catalysts like this compound generally lack this stereocontrol and produce atactic polymers.

Reaction with Cocatalysts : The presence of a bridge can alter how the zirconocene dichloride reacts with cocatalysts. For instance, ring-bridged ansa-zirconocene dichlorides have been found to form different types of binuclear dihydride complexes with diisobutylaluminum hydride compared to the tetranuclear trihydride clusters formed by their unbridled counterparts. researchgate.net

The choice of the bridging ligand is therefore a key parameter in designing catalysts for specific polymer properties, a level of control not available with simpler, unbridged systems like this compound. taylorandfrancis.com

| Characteristic | Unbridged Catalysts (e.g., this compound) | Bridged (ansa-) Catalysts | Reference |

|---|---|---|---|

| Ligand Structure | Cyclopentadienyl rings are not covalently linked and can rotate freely. | Cyclopentadienyl rings are locked in a fixed conformation by a covalent bridge. | researchgate.net |

| Stereoselectivity | Generally low; typically produces atactic polymers (e.g., atactic polypropylene). | High; capable of producing isotactic, syndiotactic, or hemiisotactic polymers depending on the bridge and ligand symmetry. | researchgate.net |

| Catalyst Rigidity | Flexible structure. | Rigid structure. | rsc.org |

| Primary Application | Ethylene polymerization and copolymerization of ethylene with α-olefins. | Stereospecific polymerization of α-olefins like propylene. | chemicalbook.com |

Development of Polymers with Tailored Macro- and Microstructures

This compound is an effective catalyst for olefin polymerization, enabling the production of polymers with controlled properties. chemimpex.com The ability to tailor the final material's characteristics stems from control over both its macrostructure (e.g., molecular weight, molecular weight distribution) and microstructure (e.g., comonomer incorporation, branching). smolecule.comvt.edu

The presence of the butyl groups on the cyclopentadienyl ligands enhances the catalyst's solubility in organic solvents and influences the electronic and steric environment of the zirconium center. cymitquimica.com This, in turn, affects its reactivity and selectivity during polymerization, leading to materials with improved mechanical and thermal properties. chemimpex.comcymitquimica.com

Macrostructure Control: The macrostructure of the polymer, particularly the molecular weight, is influenced by the relative rates of chain propagation versus chain transfer and termination reactions. In systems using this compound, these factors can be controlled by:

Cocatalyst Type and Concentration : The choice and amount of cocatalyst (e.g., MAO, AliBu3) can participate in chain transfer reactions, thereby influencing the molecular weight distribution of the polymer. smolecule.com

Reaction Temperature and Monomer Pressure : Higher temperatures typically increase the rate of chain transfer, leading to lower molecular weight polymers. Monomer concentration also plays a direct role in the rate of propagation.

Microstructure Control: this compound and related systems are particularly useful in creating specific polymer microstructures.

Copolymerization : The catalyst is effective for the copolymerization of ethylene with α-olefins. chemicalbook.com The steric and electronic properties imparted by the butyl-substituted ligands influence the degree and distribution of comonomer incorporation along the polyethylene backbone. This allows for the production of linear low-density polyethylene (LLDPE) and other copolymers with tailored densities, crystallinities, and mechanical properties.

Functionalized Polymers : While direct polymerization of functional monomers is challenging for early transition metal catalysts, post-polymerization functionalization is a viable strategy. The microstructure of the initial polyolefin, as produced by the zirconocene catalyst, can impact the outcome of subsequent reactions, leading to materials with either random or blocky distributions of functional groups. vt.edu This tailored microstructure is critical as it directly influences the final physical and chemical properties of the functionalized polymer. vt.edu

| Controlled Parameter | Method of Control | Resulting Polymer Characteristic | Reference |

|---|---|---|---|

| Molecular Weight | Adjusting temperature, monomer pressure, and type/concentration of cocatalyst. | Control over polymer chain length, affecting properties like viscosity and tensile strength. | smolecule.com |

| Comonomer Incorporation | Copolymerization of ethylene with α-olefins using the this compound/cocatalyst system. | Production of LLDPE with tailored density and flexibility. | chemicalbook.com |

| Mechanical and Thermal Properties | The inherent structure of the catalyst influences the polymer microstructure. | Enhanced performance characteristics suitable for applications from consumer goods to automotive parts. | chemimpex.com |

| Polymer Microstructure | Catalyst system design and polymerization conditions. | Affects crystallinity, which in turn dictates physical properties like stiffness and melting point. | smolecule.comvt.edu |

Organic Transformations and Reaction Pathways Catalyzed by Dibutylzirconocene Dichloride

Formation and Application of Key Zirconium Reagents

Dibutylzirconocene dichloride serves as a convenient precursor to highly reactive zirconium species that are pivotal in organic synthesis. Its utility stems from the ability to generate both hydride and low-valent zirconium reagents under mild conditions.

Generation of Schwartz's Reagent and its Synthetic Utility

Schwartz's reagent, zirconocene (B1252598) chloride hydride ((C₅H₅)₂ZrHCl), is a versatile tool for various organic transformations, most notably the hydrozirconation of alkenes and alkynes. wikipedia.orgenamine.net While typically prepared by the reduction of zirconocene dichloride with reducing agents like lithium aluminum hydride, alternative in situ generation methods are often more convenient and are gaining traction. wikipedia.orgorganic-chemistry.org

The use of zirconocene dichlorides, including the dibutyl derivative, is central to these in situ methods. acs.org The reaction of this compound with two equivalents of an organolithium or Grignard reagent initially forms the unstable dibutylzirconocene. acs.orgacs.org This species can then undergo β-hydride elimination to generate a zirconocene-butene complex, which behaves as a source of the "Cp₂Zr" equivalent. In the presence of a suitable hydride source, this can lead to the formation of active hydride species analogous to Schwartz's reagent. acs.org For instance, methods have been developed for the in situ preparation of zirconium hydride catalysts from zirconocene dichloride using a combination of an amine and a hydrosilane, enabling the reduction of carbonyls. acs.org This approach avoids the isolation of the often poorly soluble and sensitive Schwartz's reagent. wikipedia.org

The synthetic utility of the resulting hydride species is vast, including the reduction of amides to aldehydes and the regioselective hydrozirconation of unsaturated carbon-carbon bonds, which creates organozirconium intermediates ready for further functionalization. organic-chemistry.org

Preparation of Negishi Reagent and its Role in Oxidative Cyclization

Dibutylzirconocene, often referred to as the Negishi reagent, is generated in situ from this compound by reacting it with two equivalents of an alkyllithium reagent, such as n-butyllithium. acs.orgsoton.ac.uk The initially formed dibutylzirconocene is thermally unstable and readily undergoes β-hydride elimination to yield a zirconocene(1-butene) complex. soton.ac.ukchemistryworld.com This complex is the active species, serving as a "zirconocene" or 'Cp₂Zr' equivalent, which is highly effective in promoting cyclization reactions. researchgate.net

The primary role of the Negishi reagent is to catalyze or promote the reductive cyclization of non-conjugated dienes, enynes, and diynes. acs.orgresearchgate.net This process involves the oxidative addition of the low-valent zirconium species to the unsaturated substrates to form a zirconacyclopentane or zirconacyclopentene derivative. soton.ac.uk This transformation is a powerful method for constructing five-membered carbocyclic and heterocyclic rings. researchgate.net For example, the reaction of 1,6- and 1,7-dienes with butylmagnesium chloride in the presence of a catalytic amount of a zirconocene dichloride derivative leads to cyclomagnesation, forming dimagnesated cycloalkane derivatives via a zirconacyclopentane intermediate. d-nb.info

The synthetic sequence often involves the initial formation of the zirconacycle, which can then be intercepted by various electrophiles in subsequent coupling reactions, allowing for the introduction of diverse functional groups. acs.org

Carbon-Carbon Bond Forming Reactions

This compound is a catalyst for several crucial carbon-carbon bond-forming reactions, leveraging the unique reactivity of organozirconium intermediates.

Carboalumination of Alkynes

This compound is an effective catalyst for the carboalumination of alkynes. smolecule.com This reaction typically involves the addition of an organoaluminum reagent, such as trimethylaluminum, across the carbon-carbon triple bond of an alkyne. The process is generally initiated by the reaction between this compound and the organoaluminum compound to form the active catalytic species. wikipedia.org This is followed by the coordination of the alkyne to the zirconium center and a migratory insertion step. The resulting alkenylzirconium species can then undergo transmetalation with the aluminum reagent to yield the final alkenylalane product and regenerate the zirconium catalyst. wikipedia.org

The carboalumination of alkynes proceeds with high regioselectivity and syn-stereoselectivity, making it a valuable method for synthesizing stereodefined vinylaluminum compounds, which are versatile intermediates in organic synthesis. nih.gov The higher reactivity of alkynes compared to alkenes in these reactions is attributed to reduced steric hindrance in the transition state. nih.gov

| Alkyne Substrate | Organoaluminum Reagent | Catalyst | Product | Ref |

| Terminal Alkyne | Trimethylaluminum | This compound | (E)-(Alkenyl)dimethylalane | smolecule.com |

| Internal Alkyne | Triethylaluminum | Zirconocene dichloride | Trisubstituted vinylalane | wikipedia.org |

This table represents typical outcomes of zirconocene-catalyzed carboalumination reactions.

Intermolecular and Intramolecular Coupling Reactions

The 'Cp₂Zr' species generated from this compound facilitates a range of coupling reactions. Intramolecular coupling, particularly the cyclization of dienes and enynes, is a hallmark of this system. researchgate.netpageplace.de For instance, the treatment of 1,6- and 1,7-dienes with the Negishi reagent leads to the formation of zirconacyclopentanes, which are effectively intramolecularly coupled products. d-nb.info These zirconacycles can then undergo intermolecular coupling with various electrophiles, such as alkyl, allyl, or aryl halides, often in the presence of a copper salt like CuCl. acs.org

A notable example is the sequential use of dibutylzirconocene in a formal synthesis of estrone. This synthesis involved multiple steps mediated by the reagent, including cyclization-alkylation sequences where a zirconacycle is formed and then coupled with an electrophile like 2,3-dichloropropene. acs.org These reactions demonstrate the power of combining intramolecular cyclization with subsequent intermolecular coupling to build complex molecular architectures.

Cyclization Reactions (e.g., Zirconacyclopentane Formation)

The formation of zirconacycles is a key transformation promoted by reagents derived from this compound. The reaction of a 1,n-diene or enyne with the 'Cp₂Zr' equivalent generated from dibutylzirconocene leads to the formation of a zirconacyclopentane or zirconacyclopentene, respectively. researchgate.net The thermal decomposition of dibutylzirconocene itself has been shown to produce various cyclic zirconium species, including 1,1-bis(cyclopentadienyl)-3,4-diethyl-1-zirconacyclopentane. acs.orgacs.orgcapes.gov.br

The mechanism of zirconacyclopentane formation from a diene involves the coordination of both double bonds to the low-valent zirconium center, followed by oxidative coupling to form the five-membered ring containing the zirconium atom. The stereochemistry of the resulting carbocycle can often be controlled by the reaction conditions. For example, the cyclization of 1,7-octadiene (B165261) can yield either cis- or trans-1,2-dimethylcyclohexane (B1581434) derivatives depending on the temperature, reflecting kinetic versus thermodynamic control over the zirconacycle formation and subsequent steps. d-nb.info These zirconacycles are valuable intermediates that can be converted into a wide array of organic products. thieme-connect.de

| Diene/Enyne Substrate | Reagent System | Intermediate | Final Product (after workup) | Ref |

| 1,6-Heptadiene | Cp₂ZrBu₂ (from dichloride) | Zirconabicyclo[3.3.0]octane | trans-1,2-Dimethylcyclopentane | d-nb.info |

| 1,7-Octadiene | Cp₂ZrBu₂ (from dichloride) | Zirconabicyclo[4.3.0]nonane | cis or trans-1,2-Dimethylcyclohexane | d-nb.infonih.gov |

| N,N'-di[(S)-1-phenylethyl]-4(R),5(R)-diamino-1,7-octadiene | Cp₂ZrBu₂ | Zirconacycle | Diamino-dimethylcyclohexane derivative | nih.gov |

This table summarizes representative cyclization reactions promoted by dibutylzirconocene-derived reagents.

Zirconocene Hydride Catalysis

Catalysis mediated by zirconocene hydrides, derived from precursors like this compound, represents a significant area of organometallic chemistry. Zirconium's lower cost and toxicity compared to many late-transition metals make it an attractive option. nih.gov The reactivity of zirconocene hydride species, particularly in comparison to the well-known Schwartz's reagent, underpins their utility in various reductive and isomerization reactions. nih.govwikipedia.org

In Situ Generation of Zirconocene Hydride Catalysts

The development of methods for the in situ generation of zirconocene hydride catalysts from stable and inexpensive zirconocene dichlorides is crucial for their broader application. nih.govacs.org Traditional methods often involve stoichiometric use of strong reducing agents like alanes or boranes. acs.org

Recent advancements have established milder protocols. One such method involves the use of 2.5–5 mol % of a zirconocene dichloride, such as the dibutyl derivative, in combination with a hydrosilane as the stoichiometric reductant. nih.govacs.org A key feature of this process is an amine-mediated ligand exchange that facilitates the formation of the active zirconocene hydride catalyst. nih.gov Mechanistic studies suggest the pathway involves an intermediate oxo-bridged dimer precatalyst. nih.govacs.org This in situ strategy is robust, tolerant of various functional groups, and does not require strictly anhydrous or oxygen-free conditions, enhancing its practicality. acs.org The formation of a discrete metal hydride species has been substantiated through trapping experiments; for instance, reacting the in situ generated hydride with 5-phenyl-1-pentyne (B154860) yields the corresponding vinyl zirconocene, consistent with a concerted hydrometalation mechanism. nih.gov

Positional Isomerization of Olefins

Zirconocene catalysts are effective in promoting the positional isomerization of olefins, a process that involves the migration of a double bond along a carbon chain. youtube.com This transformation typically proceeds through a metal hydride-mediated mechanism involving sequential migratory insertion and β-hydride elimination steps. wikipedia.orgwikipedia.org The reaction of n-dibutylzirconocene with non-conjugated dienes has been shown to induce multipositional regioisomerization, resulting in the formation of conjugated diene-zirconocene complexes. researchgate.net This "chain-walking" process allows the double bond to move along the alkyl chain until a thermodynamically favorable position, often the terminal position, is reached. researchgate.net While contra-thermodynamic isomerization (from a more stable internal olefin to a less stable terminal one) is challenging, specialized catalytic systems can achieve this under specific conditions. escholarship.orgmit.edu

Catalytic Carbonyl Reductions

Zirconocene hydrides generated in situ from this compound are potent catalysts for the reduction of a wide array of carbonyl-containing compounds. nih.gov This method provides a catalytic alternative to stoichiometric metal hydride reagents. nih.govacs.org Using a system composed of zirconocene dichloride (2.5-5 mol %) and a hydrosilane reductant, various substrates can be efficiently reduced. nih.gov The reaction demonstrates broad functional group tolerance and provides high yields for the reduction of ketones, aldehydes, enones, ynones, and lactones. nih.govacs.org The process is believed to proceed via a hydride transfer mechanism. nih.gov

Table 1: Catalytic Reduction of Various Carbonyl Substrates This table is interactive. Users can sort and filter the data presented.

| Substrate Type | Example Substrate | Product Yield (%) |

| Ketone | 4-Phenyl-2-butanone | 85 |

| Aldehyde | Benzaldehyde | 92 |

| Enone | Chalcone | 88 |

| Ynone | 1,3-Diphenylprop-2-yn-1-one | 75 |

| Lactone | γ-Valerolactone | 83 |

Data sourced from studies on in situ generated zirconocene hydride catalysts. nih.govacs.org

Hydroalumination and Chain Walking Isomerization

The combination of zirconocene dichloride with organoaluminum hydrides facilitates the hydroalumination of olefins. acs.org Specifically, the system comprising zirconocene dichloride and di-n-octylaluminium hydride has been studied for the insertion of internal olefins (hydroalumination) and chain walking isomerization. acs.org In non-polar solvents, this combination forms clusters with bridging hydride ligands between the zirconium and aluminum centers. While this system is effective for the hydroalumination of terminal olefins like 1-octene (B94956), it shows limited reactivity towards internal octenes. acs.org The process involves the zirconocene complex catalyzing the isomerization of the internal olefin to a terminal one, which can then more readily undergo hydroalumination.

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and its reverse, reductive elimination, are fundamental reaction classes in organometallic chemistry and are central to many catalytic cycles. wikipedia.orgufrgs.br

Oxidative addition is a process where a metal complex's oxidation state and coordination number increase, typically by two. wikipedia.orglibretexts.org This reaction involves the cleavage of a substrate bond (e.g., H-H, C-X, H-X) and the formation of two new bonds to the metal center. wikipedia.org For this to occur, the metal must be in a relatively low oxidation state, be electron-rich, and possess a vacant coordination site. libretexts.orgweebly.com

Reductive elimination is the microscopic reverse, where two ligands on the metal center couple and are eliminated, forming a new bond between them and reducing the metal's oxidation state and coordination number. ufrgs.brlibretexts.org This step is often the product-forming stage in a catalytic cycle and is favored for metals in higher oxidation states. libretexts.org

In the context of catalysis involving this compound, these processes are implicit. For example, the in situ formation of the active zirconocene hydride from the dichloride and an alkylating agent (like n-butyllithium to form dibutylzirconocene) followed by reaction with a hydride source involves sequences of ligand exchange, which can be viewed in the context of these fundamental steps. The subsequent catalytic cycle of hydrogenation or isomerization relies on the oxidative addition of substrates or reductive elimination of products from the zirconium center.

Insertion Reactions

Insertion reactions are a key step in many catalytic transformations, where a ligand appears to insert itself into a metal-ligand bond. wikipedia.org In a migratory insertion, two adjacent ligands on a metal complex combine to form a new, single ligand. wikipedia.org Zirconocene complexes derived from this compound participate in several important insertion reactions.

Alkene Insertion : The insertion of alkenes into metal-hydride (M-H) or metal-carbon (M-C) bonds is a fundamental step in hydrozirconation, isomerization, and polymerization reactions. wikipedia.orgwikipedia.org During hydrozirconation, an alkene inserts into the zirconium-hydride bond of a species like Cp₂Zr(H)Cl, forming a zirconium alkyl. wikipedia.org This resulting alkyl can then undergo further reactions. wikipedia.org

CO Insertion : Acyl complexes can be formed through the insertion of carbon monoxide (CO) into a carbon-zirconium bond. wikipedia.org Following the hydrozirconation of an alkene, the resulting alkylzirconium species can react with CO to generate a zirconocene acyl complex, which is a precursor to aldehydes, ketones, or carboxylic acids. wikipedia.org

Other Insertions : Zirconocene species can also mediate the insertion of other unsaturated molecules. The co-cyclization of alkenes and alkynes with a "ZrCp₂" equivalent (generated in situ from dibutylzirconocene) forms zirconacycles. researchgate.net These metallacycles can subsequently undergo insertion of carbenoids, leading to the formation of larger ring systems. researchgate.net

Insertion of Unsaturated Substrates into Zirconacycles

Zirconacycles, formed from the reaction of this compound-derived zirconocene with unsaturated molecules like alkenes and alkynes, readily undergo insertion reactions with a variety of unsaturated substrates. researchgate.netresearchgate.net This reactivity allows for the construction of more complex molecular frameworks.

Key findings in this area include:

Insertion of Alkenes and Alkynes: Zirconacyclopentanes and zirconacyclopentenes can be expanded to six-membered zirconacycles through the insertion of carbenoids derived from 1-halo-1-lithio-1-alkenes. researchgate.net

Carbon Monoxide Insertion: Carbon monoxide can insert into the carbon-zirconium bond of zirconacycles. soton.ac.uk This reaction initially forms an acyl complex that can rearrange to an η²-ketone complex. soton.ac.uk In the case of saturated zirconacycles, the η²-ketone complex is relatively stable and can be protonated to yield an alcohol. soton.ac.uk

Isonitrile Insertion: Isonitriles insert into the carbon-zirconium bond of zirconacycles to form iminoacyl complexes. soton.ac.uk These complexes can be further elaborated, for instance, by hydrolysis to produce aldehydes. soton.ac.uk

Insertion into Zirconacyclopentadienes: Even the more stable zirconacyclopentadienes can undergo insertion reactions. For example, lithiated chloromethyltrimethylsilane (B1583789) has been shown to insert into the alkenyl-zirconium bond of zirconacyclopentadienes. soton.ac.uk

The table below summarizes the insertion of various unsaturated substrates into different types of zirconacycles.

| Zirconacycle Type | Unsaturated Substrate | Product Type after Insertion & Elaboration |

| Zirconacyclopentane | Alkenyl Carbenoid | Six-membered Zirconacycle |

| Zirconacyclopentene | Alkenyl Carbenoid | Six-membered Zirconacycle |

| Zirconacycle | Carbon Monoxide | Alcohol (after protonation) |

| Zirconacycle | Isonitrile | Aldehyde (after hydrolysis) |

| Zirconacyclopentadiene | Lithiated Chloromethyltrimethylsilane | Ring-expanded Zirconacycle |

Tandem Insertion Reactions

A significant advancement in the utility of zirconacycles derived from this compound is the development of tandem insertion reactions. These sequential reactions allow for the rapid assembly of complex carbocyclic structures in a single pot. researchgate.net

A notable example involves the tandem insertion of 1,1-dihalo-1-lithio species (halocarbenoids) and lithium acetylides into zirconacyclopentenes and zirconacyclopentanes. researchgate.net This multi-component coupling proceeds in high yields to afford various cyclopentanoid organic structures. researchgate.net The process involves the initial insertion of the halocarbenoid to form a six-membered zirconacycle, followed by a rearrangement driven by the acetylide. soton.ac.uk

This methodology has been successfully applied to the synthesis of novel bicyclo[3.3.0]octanes from saturated zirconacycles, although in some instances, β-hydride elimination can be a competing side reaction. researchgate.netsoton.ac.uk

Rearrangements Leading to Zirconium Alkenylidenates

An intriguing rearrangement pathway observed in tandem insertion reactions leads to the formation of zirconium alkenylidenate species. researchgate.netsoton.ac.uk This novel rearrangement occurs via a proposed β-addition of an organolithium species, such as a lithium acetylide, to a zirconium-alkyne complex intermediate. researchgate.net This process is a key step in the rapid construction of complex bicyclic compounds from simple starting materials. soton.ac.uk

The formation of the zirconium-alkenylidene complex is driven by the acetylide and provides a powerful method for creating novel bicyclic structures with multiple points for further functionalization. soton.ac.uk

Ligand Exchange Reactions in Catalytic Systems

Ligand exchange processes are fundamental to the catalytic activity of systems involving this compound and co-catalysts, such as organoaluminum or organozinc compounds. rsc.orgresearchgate.netchemrxiv.org These exchanges are crucial for the in-situ generation of the active catalytic species. acs.org

Similarly, in zirconocene dichloride-diethylzinc systems, exchange reactions lead to the formation of ethylzirconium chloride complexes and zirconium-organozinc complexes, although the latter may be present in minor amounts. chemrxiv.org An amine-mediated ligand exchange has also been identified as a key step in the in-situ preparation of active zirconocene hydride catalysts from zirconocene dichloride. acs.org

Organometallic Chemistry and Coordination Principles

Ligand Effects on Reactivity and Selectivity

The electronic and steric properties of the ligands attached to the zirconium atom are primary determinants of the complex's stability, reactivity, and selectivity in chemical transformations. mdpi.com The high energy of the metal-ligand bonds and the broad possibilities for modifying the π-ligands allow for fine-tuning of the electrophilicity and geometry of catalytically active sites. mdpi.com

The n-butyl groups attached to the cyclopentadienyl (B1206354) (Cp) rings in dibutylzirconocene dichloride exert significant electronic and steric effects. The butyl group is an alkyl substituent, which is electron-donating in nature. This property increases the electron density on the cyclopentadienyl rings and, consequently, on the zirconium metal center. This enrichment of the metal center makes it more electron-rich compared to unsubstituted zirconocene (B1252598) dichloride.

This electronic modification has direct consequences on the compound's catalytic behavior. For instance, when activated with methylaluminoxane (B55162) (MAO) for ethylene (B1197577) polymerization, the electron-rich n-butylcyclopentadienyl ligands can more readily transfer electron density to the electron-poor metal center. This enhanced electron-donating ability affects the energy of the ligand-to-metal charge transfer (LMCT) band, a key feature in the activation of the precatalyst. The steric bulk of the butyl groups also plays a role in influencing the approach of substrates to the metal center, which can affect the selectivity and activity of the catalyst system. mdpi.com

The electronic properties of zirconocene complexes can be systematically tuned by altering the substituents on the cyclopentadienyl rings. acs.orgacs.org Alkyl groups, such as the n-butyl group in this compound, are generally classified as electron-donating substituents. acs.org This effect stems from the inductive donation of electron density from the alkyl chain to the Cp ring.

The introduction of such substituents has a profound impact on the electronic structure of the complex. thaiscience.info Studies comparing various substituted zirconocenes have shown that electron-donating groups increase the electron density at the metal, while electron-withdrawing groups decrease it. This modulation of the metal's electronic character influences its reactivity, the stability of intermediates, and the properties of the resulting polymers in catalytic applications. For example, the introduction of larger π-ligands has been shown to decrease the HOMO-LUMO energy gap in related dimethylzirconocene catalysts. thaiscience.info

Comparative Electronic Effects of Cyclopentadienyl Substituents

| Substituent | Electronic Effect | Impact on Metal Center | Reference Example |

|---|---|---|---|

| -H (Unsubstituted) | Neutral (Reference) | Baseline electron density | Zirconocene Dichloride |

| -CH₃ (Methyl) | Electron-Donating | Increased electron density | Decamethylzirconocene Dichloride |

| -C₄H₉ (Butyl) | Electron-Donating | Increased electron density | This compound |

| Ansa-bridge (e.g., Me₂Si) | Electron-Withdrawing | Decreased electron density (due to orbital stabilization) acs.org | rac-Me₂Si(Ind)₂ZrCl₂ |

A key strategy in modern catalysis is the rational design of ligands to control the stereochemical outcome of reactions. mdpi.com In metallocene catalysis, ligand desymmetrization—the process of making the steric and electronic environments of the two cyclopentadienyl ligands non-equivalent—is a powerful tool for inducing asymmetry and enhancing catalytic performance. mdpi.com

For a C₂-symmetric complex like this compound, both Cp ligands are chemically equivalent. Desymmetrization can be achieved by introducing different substituents on each ring or by linking the rings with a chiral ansa-bridge. This creates a chiral environment around the metal center, which can lead to enantioselective catalysis. For example, in Suzuki-Miyaura cross-coupling reactions, chiral phosphine (B1218219) ligands that create an asymmetric environment are used to achieve high enantioselectivity. mdpi.com While specific studies on the desymmetrization of this compound are not prevalent, the principle is broadly applicable. By modifying its structure to be asymmetric, it would be theoretically possible to develop catalysts for stereoselective transformations, where noncovalent interactions between the tailored ligand and the substrate guide the reaction pathway to favor one stereoisomer. mdpi.com

Electronic Properties of Cyclopentadienyl Ligands

Zirconium Oxidation States and Reactive Intermediates

The chemistry of this compound is dominated by the robust Zr(IV) oxidation state. However, the generation of lower-valent zirconium species, namely Zr(III) and Zr(II), is crucial for many of its synthetic applications. These reduced species are highly reactive intermediates that can engage in a variety of bond-forming reactions.

Low-valent zirconium(II) species, often represented as a "[Cp₂Zr]" equivalent, can be generated from the reduction of zirconocene dichlorides like this compound. wikipedia.orgresearchgate.net Common methods involve the use of strong reducing agents. nih.gov For example, treating zirconocene dichloride with two equivalents of an alkyllithium reagent, such as n-butyllithium (n-BuLi), is a standard method for producing an organozirconium species that acts as a source of the Zr(II) fragment. researchgate.net Other reducing agents like magnesium metal are also effective. researchgate.net

The resulting low-valent zirconocene fragment is a highly reactive, 14-electron species that is typically unstable and must be generated in situ for further reactions. wikipedia.org These intermediates are powerful reagents in organic synthesis, capable of coupling with substrates like alkynes and nitriles to form various metallacycles. wikipedia.orgresearchgate.net The reactivity can be compared to that of carbenes. wikipedia.org

The generation of zirconium(III) complexes from Zr(IV) precursors represents a one-electron reduction. These trivalent species are paramagnetic radicals and are often implicated as key intermediates in certain catalytic cycles. researchgate.net The formation of Zr(III) species from zirconocene-based systems has been confirmed through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect paramagnetic centers. nih.gov

The reduction of cationic Zr(IV) metallocenium complexes is a reliable route to Zr(III) species. For example, the reduction of chloro-bridged dinuclear ansa-zirconocenium cations with sodium amalgam (NaHg) has been shown to produce the corresponding neutral Zr(III) complexes. nih.gov Similarly, Zr(IV) hydride or methyl species can be reduced to form Zr(III) complexes. researchgate.net While these species can be elusive, their generation is considered possible under specific reaction conditions and they may play a significant role in olefin polymerization and other catalytic processes. researchgate.net

Characterization of Paramagnetic and Diamagnetic Intermediates

The reactions involving this compound often proceed through a series of transient intermediates, which can be either paramagnetic or diamagnetic. Understanding these intermediates is crucial for elucidating reaction mechanisms.

The thermal decomposition of dibutylzirconocene is a well-studied process that yields a variety of intermediates. acs.org At room temperature, it decomposes to form paramagnetic species such as butylzirconocene(III) and zirconocene(III) hydride. acs.orgacs.org These species have been characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is specifically suited for detecting species with unpaired electrons. acs.org

Simultaneously, diamagnetic intermediates are also formed during this decomposition. These include the butenylzirconocene(IV) hydride dimer and a complex zirconacyclobutane(IV) dimer. acs.orgacs.org The initial decomposition is believed to produce crotylzirconocene(IV) hydride, which then rearranges to other diamagnetic zirconacycles. acs.org The characterization of these diamagnetic species relies heavily on multidimensional and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

A key aspect of these reactions is the in-situ generation of catalytically active species. For instance, the reaction of zirconocene dichlorides with reducing agents can lead to the formation of zirconocene hydride catalysts, which are pivotal in processes like carbonyl reduction. acs.org Mechanistic studies suggest the involvement of various intermediates, including oxo-bridged dimers as precatalysts. acs.org The identification of such intermediates is often achieved through a combination of spectroscopic methods and by trapping them with other reagents. researchgate.net

The following table summarizes the key intermediates formed during the thermal decomposition of dibutylzirconocene and the techniques used for their characterization.

| Intermediate Type | Example Species | Characterization Technique |

| Paramagnetic | Butylzirconocene(III) | EPR Spectroscopy |

| Zirconocene(III) Hydride | EPR Spectroscopy | |

| Diamagnetic | Butenylzirconocene(IV) Hydride Dimer | NMR Spectroscopy |

| Crotylzirconocene(IV) Hydride | NMR Spectroscopy | |

| 1,1-bis(cyclopentadienyl)-2-ethyl-1-zirconacyclopropane(IV) | NMR Spectroscopy | |

| 1,1-bis(cyclopentadienyl)-3,4-diethyl-1-zirconacyclopentane(IV) | NMR Spectroscopy |

Coordination Chemistry with Diverse Substrates and Metal Complexes

The coordination chemistry of this compound is central to its utility. libretexts.orglibretexts.orgwikipedia.org As a Lewis acid, the zirconium center can coordinate with a wide variety of substrates, which are typically electron-donating molecules or ions known as ligands. libretexts.orgwikipedia.org This coordination is the initial step in many catalytic cycles.

This compound reacts with various organic substrates and metal complexes. smolecule.com For example, it can be used to generate zirconacyclopentadienes through reactions with alkynes in the presence of a reducing agent. researchgate.net These zirconacycles are themselves versatile intermediates that can react further, for instance with quinones. researchgate.net

The compound also participates in salt-metathesis reactions, where the chloride ligands are replaced by other groups. This allows for the synthesis of a range of zirconocene derivatives with different functionalities, such as L2Zr(CH2Ph)2 and L2Zr(BH4)2 (where L represents the butylcyclopentadienyl ligand). pageplace.de

Furthermore, this compound can interact with other metal complexes. For instance, its reaction with di-n-octylaluminium hydride leads to the formation of clusters with bridging hydride ligands between zirconium and aluminum. researchgate.net This interaction is relevant to its application in hydroalumination reactions. researchgate.net

Structure-Reactivity Relationships in Metallocene Systems

The relationship between the molecular structure of a compound and its chemical reactivity is a fundamental concept in chemistry. scribd.comlibretexts.org In metallocene systems like this compound, this relationship is particularly evident.

The substituents on the cyclopentadienyl rings play a crucial role in determining the reactivity of the metallocene. The butyl groups in this compound, for example, have a significant steric and electronic effect. Sterically, the bulky butyl groups can influence the approach of substrates to the zirconium center, thereby affecting the selectivity of catalytic reactions. vulcanchem.com They can also stabilize reactive intermediates. vulcanchem.com

Electronically, the butyl groups are electron-donating, which increases the electron density at the zirconium center. This can affect the Lewis acidity of the metal and its ability to activate substrates. The interplay between these steric and electronic factors is key to understanding and predicting the behavior of the catalyst. nih.gov

The study of structure-reactivity relationships allows for the rational design of catalysts. By systematically modifying the structure of the metallocene, for example by changing the substituents on the cyclopentadienyl rings, it is possible to fine-tune the catalyst's performance for a specific application. uchicago.edu

The following table outlines some of the structural features of this compound and their influence on its reactivity.

| Structural Feature | Influence on Reactivity |

| Butyl groups on cyclopentadienyl rings | Provide steric bulk, influencing selectivity and stabilizing intermediates. vulcanchem.com |

| Act as electron-donating groups, modifying the electronic properties of the zirconium center. | |

| Zirconium-chlorine bonds | Are susceptible to cleavage, allowing for the introduction of other ligands through salt-metathesis reactions. pageplace.de |

| Overall molecular geometry | Dictates the accessibility of the metal center to substrates. libretexts.orgncert.nic.in |

Advanced Materials Development Applications

Synthesis of Elastomers and Specialty Plastics

Dibutylzirconocene dichloride is instrumental in the synthesis of various elastomers and specialty plastics, primarily through the polymerization of olefins like ethylene (B1197577) and propylene (B89431). chemimpex.comalfachemic.com Its effectiveness as a single-site catalyst allows for precise control over the incorporation of comonomers, which dictates the final properties of the polymer, enabling the production of materials ranging from rigid plastics to flexible elastomers. alfachemic.comcnlubricantadditive.com

In the production of ethylene-propylene copolymers, for example, the ratio of ethylene to propylene in the polymer chain determines its degree of crystallinity and, consequently, its mechanical properties. cnlubricantadditive.com High ethylene content leads to more crystalline, plastic-like materials, while higher propylene content disrupts crystallinity, resulting in amorphous, rubbery elastomers. cnlubricantadditive.com this compound and similar metallocene catalysts are particularly adept at producing ethylene-propylene (E/P) copolymers and ethylene-propylene-diene monomer (EPDM) terpolymers with controlled compositions and narrow molecular weight distributions. nih.gov The diene monomer in EPDM provides sites for cross-linking or vulcanization.

Research has shown that the catalyst system, including the metallocene precatalyst and an activator (such as an aluminoxane or an organoaluminum compound), strongly influences the polymerization process and the final polymer characteristics. acs.orgnih.gov By modifying the catalyst system, researchers can fine-tune properties like molecular weight, comonomer content, and thermal behavior to meet the demands of specific applications, from automotive parts to viscosity index improvers for lubricants. chemimpex.comcnlubricantadditive.comnih.gov

| Catalyst System Component | Influence on Polymer Properties | Research Finding Example |

| Metallocene Precatalyst Structure | Determines comonomer incorporation, molecular weight, and stereochemistry. | The structure of the metallocene complex directly impacts the composition and thermophysical properties of ethylene-propylene copolymers. nih.gov |

| Activator/Cocatalyst | Affects catalytic activity and can influence molecular weight distribution. | Isobutylaluminum aryloxides have been shown to be effective activators for metallocene complexes in olefin copolymerization. nih.gov |

| Polymerization Conditions (Temperature, Monomer Pressure) | Controls reaction rate and polymer molecular weight. | Copolymerization temperature is a key variable in controlling the molecular weight and comonomer content of the resulting polymer. rsc.org |

This table illustrates the factors in a metallocene-based catalyst system that are manipulated to synthesize elastomers and plastics with specific properties. Data is based on general findings in metallocene catalysis research. nih.govrsc.org

Formation of Nanocomposites for Electronic and Coating Applications

The unique catalytic properties of this compound extend to the formation of advanced polymer nanocomposites. chemimpex.com These materials, which consist of a polymer matrix with dispersed nano-sized fillers, are of significant interest for electronic and coating applications due to their enhanced functionalities. chemimpex.comencyclopedia.pub One of the most effective methods for creating these materials is in-situ polymerization, where the monomer is polymerized in the presence of the nanofiller.

Using a catalyst like this compound in this process allows the polymer chains to grow directly from or around the filler particles. mdpi.com This technique promotes a uniform dispersion of the nanofiller within the polymer matrix, preventing the agglomeration that can compromise the material's properties. mdpi.com The strong interfacial adhesion between the polymer and the filler achieved through in-situ polymerization is critical for transferring the beneficial properties of the nanofiller to the bulk material. mdpi.com

For example, the synthesis of terpolymer/layered double hydroxide (B78521) (LDH) nanocomposites has been demonstrated using metallocene catalysts. mdpi.com In this process, ethylene, propylene, and a higher alpha-olefin are polymerized directly with LDH nanosheets, resulting in a nanocomposite with significantly improved thermal stability. mdpi.com Such materials are valuable for protective coatings where enhanced resistance to heat and corrosion is required. encyclopedia.pub The ability to create these integrated materials opens up possibilities for developing nanocomposites for applications in sensors, dental implants, and electronics. encyclopedia.pub

| Nanocomposite Component | Role in the Composite | Resulting Property Enhancement | Application Area |

| Polymer Matrix (e.g., EPH Terpolymer) | Encapsulates the filler, providing bulk structure and processability. | The matrix created by the metallocene catalyst ensures good filler dispersion. mdpi.com | Coatings, Electronics chemimpex.comencyclopedia.pub |

| Nanofiller (e.g., ZnAl LDH) | Imparts specific functionalities like thermal stability or flame retardancy. mdpi.com | A small weight percentage of LDH can significantly increase the thermal degradation temperature of the polymer. mdpi.com | Protective Coatings, Flame Retardant Materials mdpi.com |

| Catalyst (this compound) | Facilitates in-situ polymerization, creating strong interfacial bonding. | Ensures a homogeneous composite material with superior performance compared to melt-blended counterparts. mdpi.commdpi.com | Advanced Materials Synthesis chemimpex.com |

This table summarizes the components and benefits of polymer nanocomposites synthesized via in-situ polymerization catalyzed by metallocene systems, based on findings from related studies. chemimpex.comencyclopedia.pubmdpi.commdpi.com

Strategies for Enhancing Mechanical and Thermal Properties of Materials

A primary goal in polymer science is the enhancement of mechanical and thermal properties to meet the rigorous demands of advanced applications. researchgate.net this compound provides a powerful strategic tool for achieving these enhancements through precise control over the polymer's molecular architecture and the ability to create high-performance nanocomposites. chemimpex.com

The first strategy involves tailoring the polymer's microstructure. As a single-site catalyst, this compound can produce polymers with a narrow molecular weight distribution (polydispersity index close to 2), uniform comonomer distribution, and specific stereochemistry (tacticity). acs.orgosti.govuwaterloo.ca These factors directly influence the material's bulk properties:

Crystallinity: By controlling the amount and distribution of comonomers, the degree of crystallinity can be adjusted, which in turn affects stiffness, tensile strength, and melting point. cnlubricantadditive.com

Molecular Weight: Higher molecular weight generally leads to improved toughness and strength. mdpi.com

Chain Structure: The creation of specific chain architectures, such as block copolymers, can yield materials with a combination of properties, like the hardness of one block and the elasticity of another. mdpi.com

The second major strategy is the incorporation of functional fillers to form the nanocomposites discussed previously. The in-situ polymerization method enabled by this compound is critical for maximizing the effect of these fillers. mdpi.com By ensuring strong interfacial adhesion, the load-bearing capacity of mechanical fillers or the heat-dissipating ability of thermally conductive fillers can be effectively transferred to the polymer matrix. mdpi.comresearchgate.net For instance, incorporating thermally conductive fillers like hexagonal boron nitride (hBN) can significantly improve the thermal conductivity of the resulting composite, a desirable trait for electronics packaging. mdpi.com Similarly, nanocomposites formed with layered hydroxides show markedly enhanced thermal stability. mdpi.com

| Enhancement Strategy | Mechanism of Action | Resulting Property Improvement |

| Microstructural Control | Precise placement of comonomers and control over chain length and tacticity. chemimpex.comuwaterloo.ca | Increased tensile strength, controlled stiffness, and higher thermal stability. cnlubricantadditive.comnih.gov |

| Nanocomposite Formation | In-situ polymerization around functional nanofillers for excellent dispersion and adhesion. mdpi.com | Significant increase in thermal degradation temperature and improved mechanical strength. mdpi.comresearchgate.net |

| Molecular Chain Orientation | Creating liquid crystal polymer structures with ordered chains. nih.gov | Enhanced intrinsic thermal conductivity and mechanical properties. nih.gov |

This table outlines key strategies using catalysts like this compound to improve the physical properties of polymers. chemimpex.comcnlubricantadditive.comnih.govmdpi.comresearchgate.netuwaterloo.canih.gov

Design of Polymers with Tailored Industrial Properties

The ultimate advantage of using a sophisticated catalyst like this compound is the ability to move beyond simple commodity plastics and design polymers with a portfolio of properties tailored for specific, high-value industrial applications. chemimpex.com This involves engineering the polymer at the molecular level to control its macroscopic behavior. mdpi.com

The precision of metallocene catalysts allows for the synthesis of complex polymer architectures that were previously difficult or impossible to achieve. rsc.org Examples include:

Olefin Block Copolymers (OBCs): These materials consist of alternating "hard" (highly crystalline) and "soft" (amorphous) segments within the same polymer chain. The result is a thermoplastic elastomer that combines the strength and high service temperature of a thermoplastic with the flexibility of an elastomer. mdpi.com

Star Polymers: By using specific chain transfer agents, it is possible to create polymers with multiple arms radiating from a central core. mdpi.com This architecture can lead to unique solution and melt properties compared to linear polymers of the same molecular weight.

Telechelic and Functionalized Polyolefins: These are polymers with reactive functional groups at their chain ends, which can act as building blocks (macromonomers) for creating even more complex structures like graft copolymers or for integration into other material systems like polyurethanes. rsc.org

This level of molecular control enables the creation of materials for a wide array of applications, such as high-performance seals and gaskets from advanced elastomers, durable and lightweight components for the automotive industry, and specialized films with specific barrier or permeability properties. chemimpex.com The ability to pre-define a set of desired properties and then synthetically build a polymer to match represents a significant advancement in materials science, driven by catalysts like this compound. chemimpex.commdpi.com

| Polymer Architecture | Description | Tailored Properties | Potential Industrial Application |

| Linear Random Copolymer | Comonomers are randomly distributed along the chain. cnlubricantadditive.com | Controlled flexibility and melting point. | Films, general molding. cnlubricantadditive.com |

| Olefin Block Copolymer (OBC) | Alternating crystalline (hard) and amorphous (soft) blocks. mdpi.com | High-temperature elasticity, durability. | High-performance elastomers, footwear, adhesives. mdpi.com |

| Star Polymer | Multiple polymer chains linked to a central core. mdpi.com | Modified melt viscosity, high functional group density. | Lubricant additives, rheology modifiers. mdpi.com |

| Functionalized Telechelic Polymer | Reactive groups at both ends of the polymer chain. rsc.org | Ability to form block copolymers or network structures. | Polymer blends, compatibilizers, precursors for thermosets. rsc.org |

This table demonstrates how controlling polymer architecture with advanced catalysts allows for the design of materials with specific industrial properties. cnlubricantadditive.commdpi.commdpi.comrsc.org

Theoretical and Spectroscopic Investigations

Computational Studies on Reaction Mechanisms

Computational chemistry offers powerful tools to model and understand the intricate reaction pathways of organometallic compounds like dibutylzirconocene dichloride. These theoretical investigations provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Modeling of Reaction Pathways

Density Functional Theory (DFT) is a primary computational method used to explore the mechanisms of reactions involving zirconocene (B1252598) complexes. researchgate.netrsc.org By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for the mapping of detailed reaction coordinates. For zirconocene-catalyzed reactions, such as olefin cycloalumination, DFT modeling has been instrumental in elucidating the step-by-step mechanism. researchgate.net These calculations can confirm the importance of key structural features, such as the formation of bimetallic intermediates like Zr-(μ-Cl)-Al bridges, which are crucial for subsequent reaction stages. researchgate.net

DFT studies on related systems have successfully modeled ligand exchange reactions and the thermodynamic stability of the resulting products. researchgate.net Similar methodologies can be applied to this compound to predict the most likely pathways for its reactions, including insertion, elimination, and transmetalation processes. The choice of functional, such as PBE or M06-2X, and basis sets is critical for obtaining accurate thermodynamic and activation parameters for the proposed reaction steps. researchgate.net

Thermochemical Analysis of Intermediate Stability and Reactivity

In the context of this compound decomposition, thermochemical analysis helps to explain the observed product distribution. acs.org The primary decomposition is proposed to be a γ-H abstraction, leading to the formation of a zirconacyclobutane intermediate. acs.org Although this species may not be directly observed experimentally, its existence is inferred from the secondary products that are formed. acs.org The subsequent rearrangements and the stability of species like butenylzirconocene(IV) hydride and zirconacyclopropane derivatives are understood through the lens of their calculated thermochemical properties. acs.org

Table 1: Postulated Intermediates in Dibutylzirconocene Decomposition This table outlines key intermediates proposed during the thermal decomposition of dibutylzirconocene, based on mechanistic and thermochemical considerations. acs.org

| Intermediate Species | Proposed Formation Mechanism | Role in Reaction Pathway |

| Crotylzirconocene(IV) hydride | Initial decomposition product | Precursor to zirconacyclopropane |

| 1,1-bis(cyclopentadienyl)-2-ethyl-1-zirconacyclopropane(IV) | Rearrangement of hydride species | Intermediate leading to zirconacyclopentane |

| 1,1-bis(cyclopentadienyl)-2-methyl-1-zirconacyclobutane(IV) | Product of γ-H abstraction | Primary, unobserved decomposition product |

| 1,1-bis(cyclopentadienyl)-3,4-diethyl-1-zirconacyclopentane(IV) | Rearrangement of zirconacyclopropane | Stable secondary product |

Elucidation of Catalyst Deactivation Pathways

Catalyst deactivation is a critical area of study, as it determines the lifetime and efficiency of a catalytic system. Computational methods like DFT are employed to investigate the potential pathways through which an active catalyst, such as one derived from this compound, can become inactive. researchgate.net While specific studies on this compound are not prevalent, research on similar palladium-catalyzed systems highlights common deactivation mechanisms that could be relevant. nih.gov These can include irreversible processes like C-H bond insertion into a ligand, forming stable, off-cycle complexes. nih.gov For zirconocene systems, deactivation can occur through the formation of stable dimers or other unreactive species, and DFT calculations can assess the thermodynamic favorability of these pathways. researchgate.net

Spectroscopic Characterization of Active Species and Intermediates

Spectroscopic techniques are indispensable for identifying and characterizing the often transient and highly reactive species formed during reactions of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specifically used to study chemical species that have unpaired electrons. libretexts.org It is particularly valuable for detecting paramagnetic intermediates, such as the radical species and Zr(III) complexes that can form during the decomposition of organozirconium compounds. acs.orgnih.gov

In the study of dibutylzirconocene's thermal decomposition, EPR spectroscopy was essential for identifying paramagnetic products. acs.org Among the species characterized were butylzirconocene(III) and zirconocene(III) hydride. acs.org The g-values obtained from an EPR spectrum provide information about the electronic environment of the unpaired electron. nih.gov The hyperfine interactions observed can reveal details about the nuclei interacting with the electron spin, helping to confirm the structure of the paramagnetic species. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (Multidimensional, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for characterizing the structure of diamagnetic organometallic compounds in solution. aston.ac.uk For complex systems derived from this compound, advanced NMR techniques, including multidimensional (e.g., COSY, HSQC) and multinuclear (e.g., ¹H, ¹³C, ³¹P) experiments, are necessary to fully elucidate the structures of the various reaction products. acs.orgilpi.com

The thermal decomposition of dibutylzirconocene yields several diamagnetic species that have been characterized by multidimensional and multinuclear NMR. acs.orgcapes.gov.br These include the butenylzirconocene(IV) hydride dimer and a complex zirconacyclobutane dimer. acs.org The large chemical shift range of nuclei other than protons makes multinuclear NMR particularly useful for distinguishing between subtle structural differences in complex organometallic mixtures. ilpi.com For instance, ¹³C NMR provides key information about the carbon backbone of the ligands and any rearranged products. ilpi.com

Table 2: Spectroscopic Data for Selected Decomposition Products of Dibutylzirconocene This table summarizes the spectroscopic techniques used to identify key species resulting from the thermal decomposition of dibutylzirconocene. acs.org

| Compound/Species | Spectroscopic Technique | Information Gained |

| Butylzirconocene(III) | EPR | Identification of paramagnetic Zr(III) species |

| Zirconocene(III) hydride | EPR | Characterization of a paramagnetic hydride species |

| Butenylzirconocene(IV) hydride dimer | Multinuclear, Multidimensional NMR | Structural elucidation of a stable diamagnetic product |

| 1,1-bis(cyclopentadienyl)-2-methyl-3-(zirconocenyl hydride)-1-zirconacyclobutane(IV) dimer | Multinuclear, Multidimensional NMR | Characterization of a complex dimeric structure |

UV-Vis Spectroscopy in Catalyst Activation Studies